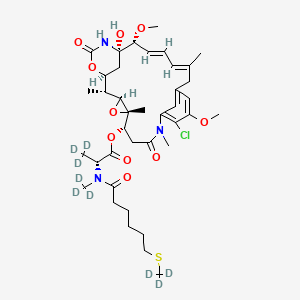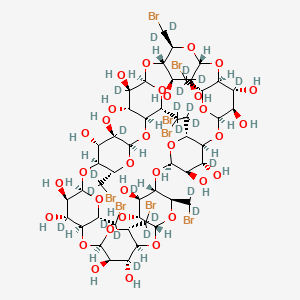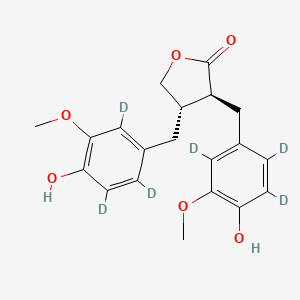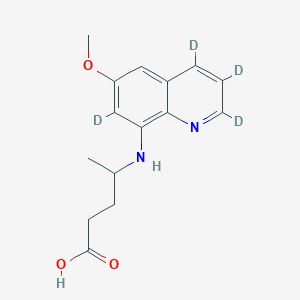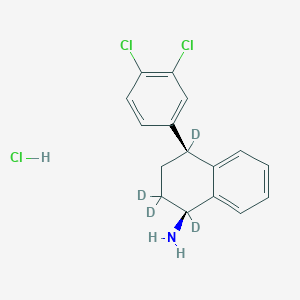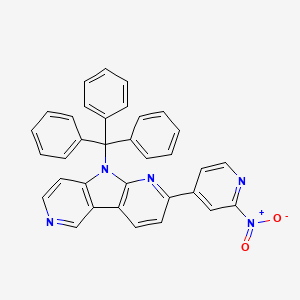
Tau tracer 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau tracer 1 is a compound used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The ability to visualize tau pathology in vivo has revolutionized the clinical evaluation of these conditions, allowing for better diagnosis, monitoring, and treatment evaluation .
准备方法
The synthesis of Tau tracer 1 involves optimizing imidazo[1,2-a]pyridine derivatives. One of the synthetic routes includes the preparation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)-7-aminoimidazo[1,2-a]pyridine. This process involves the use of fluorine-18, a radioactive isotope, which is incorporated into the compound through nucleophilic substitution reactions . The industrial production of this compound typically involves automated radiosynthesis procedures to ensure high radiochemical yield and purity .
化学反应分析
Tau tracer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, where fluorine-18 is introduced into the molecule
Common reagents used in these reactions include fluorine-18, pyridine derivatives, and various catalysts. The major products formed from these reactions are fluorinated imidazo[1,2-a]pyridine derivatives .
科学研究应用
Tau tracer 1 has numerous scientific research applications, including:
Chemistry: Used in the study of tau protein aggregation and its chemical properties.
Biology: Helps in understanding the biological mechanisms of tauopathies and the role of tau proteins in neurodegeneration.
Medicine: Essential for the diagnosis and monitoring of Alzheimer’s disease and other tauopathies through PET imaging
Industry: Used in the development and testing of new therapeutic agents targeting tau proteins
作用机制
Tau tracer 1 works by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. This binding allows for the visualization of tau pathology using PET imaging. The molecular targets of this compound are hyperphosphorylated tau proteins, which are a hallmark of Alzheimer’s disease and other tauopathies . The compound’s mechanism of action involves high selectivity and affinity for tau aggregates, enabling accurate detection and quantification of tau pathology .
相似化合物的比较
Tau tracer 1 is compared with other tau PET tracers such as:
MK-6240: A second-generation tau tracer with high selectivity for paired helical filaments of tau.
PM-PBB3: Another tau tracer used for imaging tau pathology in various tauopathies.
This compound is unique due to its high selectivity and affinity for tau aggregates, making it a promising candidate for accurate and reliable PET imaging of tau pathology .
属性
分子式 |
C34H23N5O2 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
11-(2-nitropyridin-4-yl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H |
InChI 键 |
AURLAHXEHOEQMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


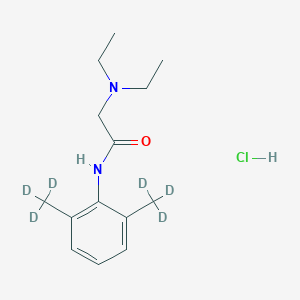
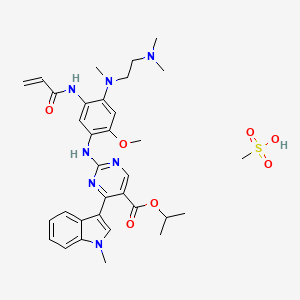
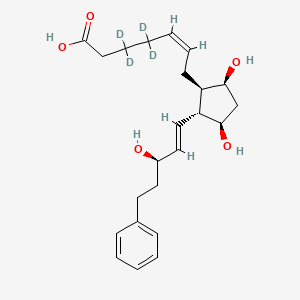
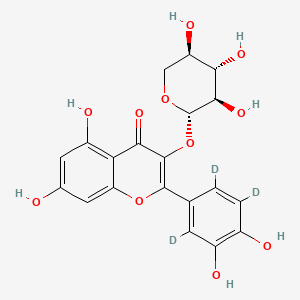
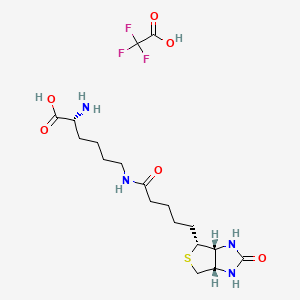

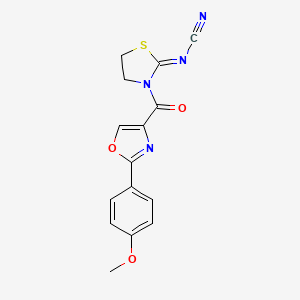
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
